molecular formula C7H6S2 B076589 2-Methylthieno[3,2-b]thiophene CAS No. 13393-75-4

2-Methylthieno[3,2-b]thiophene

Cat. No. B076589
CAS RN: 13393-75-4
M. Wt: 154.3 g/mol
InChI Key: REFXKVVKFBUOND-UHFFFAOYSA-N
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Description

2-Methylthieno[3,2-b]thiophene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural characteristics and potential applications in various fields. This compound is a sulfur-containing aromatic compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-Methylthieno[3,2-b]thiophene is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

Biochemical And Physiological Effects

2-Methylthieno[3,2-b]thiophene has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methylthieno[3,2-b]thiophene is its excellent solubility in various organic solvents, making it easy to handle and process in the laboratory. Additionally, the compound exhibits excellent stability, making it suitable for use in various experiments. However, one limitation of the compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Methylthieno[3,2-b]thiophene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various neurological disorders. Finally, research is needed to investigate the potential use of 2-Methylthieno[3,2-b]thiophene in other fields, including catalysis and materials science.
In conclusion, 2-Methylthieno[3,2-b]thiophene is a promising compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals. Further research is needed to fully understand the potential applications of the compound and to develop new synthetic methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-Methylthieno[3,2-b]thiophene is typically carried out through the condensation of 2-acetylfuran with sulfur in the presence of a catalyst such as iodine. The resulting product is then subjected to a series of purification steps to obtain the final compound in high yield and purity.

Scientific Research Applications

2-Methylthieno[3,2-b]thiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. The compound exhibits excellent charge transport properties, making it an attractive candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 2-Methylthieno[3,2-b]thiophene has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its excellent optical properties.

properties

IUPAC Name

5-methylthieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFXKVVKFBUOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158426
Record name Thieno(2,3-b)thiophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthieno[3,2-b]thiophene

CAS RN

13393-75-4
Record name Thieno(2,3-b)thiophene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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